molecular formula C17H17NO2 B5675369 2-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

2-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5675369
M. Wt: 267.32 g/mol
InChI Key: SHTHGAITDSOQJU-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines, which are of significant interest due to their potential biological and pharmacological activities. The structural features of this compound, incorporating both benzodioxole and tetrahydroisoquinoline moieties, suggest a framework for diverse chemical and biological functionalities.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives typically involves condensation and cyclization reactions. For example, derivatives of 1,2,3,4-tetrahydroisoquinoline can be synthesized from benzoic acid in several steps, including catalytic processes using zinc oxide. This methodology may be adaptable for synthesizing compounds like 2-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline by altering starting materials or reaction conditions (Rao et al., 2020).

Molecular Structure Analysis

Molecular structure determination is typically conducted using spectroscopic methods such as NMR and X-ray crystallography. For similar compounds, structural confirmation through advanced spectral data, including 1H NMR, 13C NMR, and LCMS, is common. Elemental analysis may also contribute to the confirmation of the molecular framework (Rao et al., 2020).

Chemical Reactions and Properties

Tetrahydroisoquinolines participate in various chemical reactions, including nucleophilic addition and Pictet-Spengler condensation. These reactions are fundamental for functionalizing and diversifying the tetrahydroisoquinoline core structure. The reactivity can be influenced by substituents on the tetrahydroisoquinoline ring and the benzodioxole moiety (Muramatsu et al., 2013).

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-4-15-11-18(8-7-14(15)3-1)10-13-5-6-16-17(9-13)20-12-19-16/h1-6,9H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTHGAITDSOQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

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